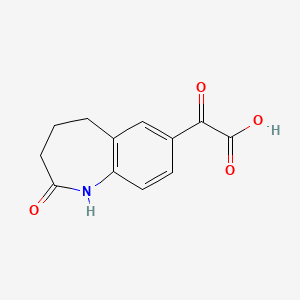

2,3,4,5-Benzazepin-2-one 7-oxoacetic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Benzazepin-2-one 7-oxoacetic Acid typically involves the following steps:

Formation of the Benzazepin Ring: The initial step involves the formation of the benzazepin ring structure. This can be achieved through a cyclization reaction of appropriate precursors under controlled conditions.

Oxidation: The next step involves the oxidation of the benzazepin ring to introduce the ketone functionality at the 2-position.

Acetylation: The final step involves the acetylation of the benzazepin ring to introduce the 7-oxoacetic acid moiety.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-yielding reactions, cost-effective reagents, and efficient purification techniques to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Benzazepin-2-one 7-oxoacetic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to convert the ketone functionality to an alcohol.

Substitution: The compound can undergo substitution reactions to introduce different substituents on the benzazepin ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents for substitution reactions include halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

2,3,4,5-Benzazepin-2-one 7-oxoacetic Acid has several scientific research applications, including:

Chemistry: Used as a reactant in the synthesis of complex organic molecules.

Industry: Used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2,3,4,5-Benzazepin-2-one 7-oxoacetic Acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of certain enzymes and receptors involved in neuropsychiatric and neurological processes. This modulation can lead to changes in neurotransmitter levels and signaling pathways, ultimately affecting brain function and behavior.

Comparison with Similar Compounds

Similar Compounds

4,5-Dihydro-1-benzoazepin-2(3H)-one: A precursor to 2,3,4,5-Benzazepin-2-one 7-oxoacetic Acid.

Tetracyclic Quinoxaline Butyrophenones: Compounds used in the treatment of neuropsychiatric and neurological disorders.

Uniqueness

This compound is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its ability to modulate neuropsychiatric and neurological processes makes it a valuable compound for research and therapeutic applications.

Biological Activity

The compound 2,3,4,5-Benzazepin-2-one 7-oxoacetic Acid has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

This compound is a member of the benzazepinone family, characterized by a bicyclic structure that includes a seven-membered ring fused to a carbonyl group. Its molecular formula is C10H9NO3, and it exhibits properties that make it suitable for further biological evaluation.

Antioxidant Activity

Recent studies have indicated that derivatives of benzazepinones exhibit significant antioxidant properties. The antioxidant activity can be assessed using various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power). For instance, compounds similar to 2,3,4,5-Benzazepin-2-one have shown IC50 values ranging from 4.74 to 92.20 µg/mL in DPPH assays, indicating their potential as effective free radical scavengers .

Antimicrobial Activity

The antimicrobial properties of 2,3,4,5-Benzazepin-2-one derivatives have also been explored. In biological assays against various bacterial strains and fungi such as Candida albicans, these compounds demonstrated notable activity. Specifically, methyl derivatives showed moderate antibacterial effects while being more potent against yeast strains .

Enzyme Inhibition

There is evidence suggesting that benzazepinones may act as inhibitors of specific enzymes involved in metabolic pathways. For example, some studies have indicated their potential role as angiotensin-converting enzyme (ACE) inhibitors, which are crucial for managing hypertension and related cardiovascular conditions .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary data suggest that it may interact with cellular receptors and modulate enzyme activities involved in oxidative stress and inflammation pathways. The structural features of the compound likely contribute to its ability to bind effectively to these targets.

Case Studies

- Antioxidant Evaluation : In a study evaluating the antioxidant potential of various benzazepinone derivatives, compounds were synthesized and tested for their ability to scavenge free radicals. Results indicated that modifications at specific positions on the benzazepine ring could enhance antioxidant efficacy .

- Antimicrobial Screening : A series of synthesized benzazepinone derivatives were tested against clinical strains of bacteria and fungi. The results revealed that certain modifications improved antimicrobial activity significantly compared to standard antibiotics .

Data Table: Summary of Biological Activities

| Biological Activity | Assay Type | IC50 Values (µg/mL) | Active Against |

|---|---|---|---|

| Antioxidant | DPPH | 4.74 - 92.20 | Free radicals |

| Antimicrobial | Agar diffusion | Varies | Candida albicans, bacteria |

| Enzyme Inhibition | ACE Inhibition | Not specified | Hypertension pathways |

Properties

IUPAC Name |

2-oxo-2-(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-7-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c14-10-3-1-2-7-6-8(11(15)12(16)17)4-5-9(7)13-10/h4-6H,1-3H2,(H,13,14)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYFBHEXFEHUVIL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)C(=O)C(=O)O)NC(=O)C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.